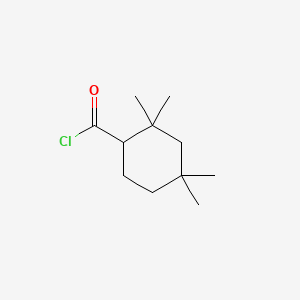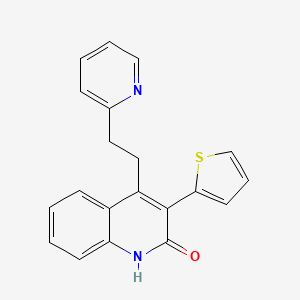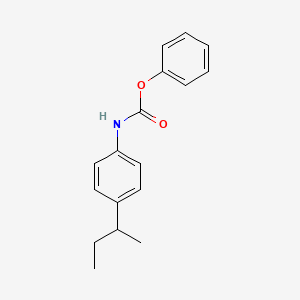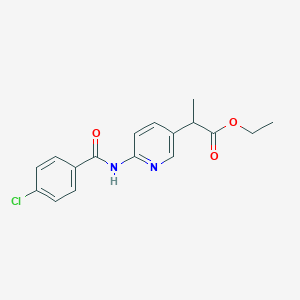![molecular formula C13H13N3O B13850749 1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Varenicline is a metabolite of Varenicline, a compound primarily used for smoking cessation. Varenicline acts as a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. Hydroxy Varenicline retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and toxicological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Varenicline typically involves the hydroxylation of Varenicline. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of a hydroxyl group to the Varenicline molecule .
Industrial Production Methods
Industrial production of Hydroxy Varenicline involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound from reaction by-products .
化学反応の分析
Types of Reactions
Hydroxy Varenicline undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of Hydroxy Varenicline .
科学的研究の応用
Hydroxy Varenicline has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in smoking cessation and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
作用機序
Hydroxy Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonism, leading to the release of neurotransmitters such as dopamine. The compound’s mechanism of action involves modulating the mesolimbic dopamine system, which is associated with nicotine addiction. Additionally, Hydroxy Varenicline may interact with other receptor subtypes, contributing to its pharmacological profile .
類似化合物との比較
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant also used for smoking cessation.
Uniqueness
Hydroxy Varenicline is unique due to its specific hydroxylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Varenicline. This modification can influence its binding affinity and efficacy at nicotinic acetylcholine receptors, potentially leading to different therapeutic and side effect profiles .
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)/t7-,8+/m0/s1 |
InChIキー |
GKJIHIDMYKLTHW-JGVFFNPUSA-N |
異性体SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=C(C=C23)NC(=O)C=N4 |
正規SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)


![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)

![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)



